molecular formula C34H34FN3O6S B12414048 PCSK9 degrader 1

PCSK9 degrader 1

カタログ番号: B12414048
分子量: 631.7 g/mol
InChIキー: QSQMEZHJQDPPNQ-GWDUEUPMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PCSK9 デグレーダー 1 は、プロタンパク質コンバーターゼサブチリシン様/ケキシン型 9 の選択的デグレーダーです。この化合物は、血液中の低密度リポタンパク質コレステロールレベルの調節に重要な役割を果たすタンパク質であるプロタンパク質コンバーターゼサブチリシン/ケキシン型 9 を標的とし、分解するように設計されています。 プロタンパク質コンバーターゼサブチリシン/ケキシン型 9 の分解を促進することで、PCSK9 デグレーダー 1 は血漿中の低密度リポタンパク質コレステロールレベルの低下に役立ち、それにより心血管疾患のリスクを軽減する可能性があります .

特性

分子式

C34H34FN3O6S

分子量

631.7 g/mol

IUPAC名

4-[2-fluoro-4-[[(1R)-1-methyl-6-(oxan-2-ylmethoxy)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]phenyl]benzoic acid

InChI

InChI=1S/C34H34FN3O6S/c1-34(19-31(39)38-33-36-13-15-45-33)27-18-30(29(16-23(27)11-12-37-34)43-20-25-4-2-3-14-42-25)44-24-9-10-26(28(35)17-24)21-5-7-22(8-6-21)32(40)41/h5-10,13,15-18,25,37H,2-4,11-12,14,19-20H2,1H3,(H,40,41)(H,36,38,39)/t25?,34-/m1/s1

InChIキー

QSQMEZHJQDPPNQ-GWDUEUPMSA-N

異性体SMILES

C[C@]1(C2=CC(=C(C=C2CCN1)OCC3CCCCO3)OC4=CC(=C(C=C4)C5=CC=C(C=C5)C(=O)O)F)CC(=O)NC6=NC=CS6

正規SMILES

CC1(C2=CC(=C(C=C2CCN1)OCC3CCCCO3)OC4=CC(=C(C=C4)C5=CC=C(C=C5)C(=O)O)F)CC(=O)NC6=NC=CS6

製品の起源

United States

準備方法

合成経路と反応条件

PCSK9 デグレーダー 1 の合成には、中間体の調製とその後の特定の条件下での反応を含む、複数の段階が含まれます。合成経路には通常、以下の段階が含まれます。

工業生産方法

PCSK9 デグレーダー 1 の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、反応条件の最適化、反応のスケールアップ、厳格な品質管理措置による最終生成物の純度と品質の保証が含まれます .

化学反応の分析

科学研究への応用

PCSK9 デグレーダー 1 は、以下を含む幅広い科学研究への応用があります。

    化学: プロタンパク質コンバーターゼサブチリシン/ケキシン型 9 の分解とその低密度リポタンパク質コレステロールレベルへの影響を研究するためのツールとして使用されます。

    生物学: 細胞プロセスにおけるプロタンパク質コンバーターゼサブチリシン/ケキシン型 9 の役割とその他のタンパク質との相互作用を理解するための研究で採用されています。

    医学: 低密度リポタンパク質コレステロールレベルを低下させ、心血管疾患のリスクを軽減するための潜在的な治療的応用について調査されています。

    産業: プロタンパク質コンバーターゼサブチリシン/ケキシン型 9 を標的とした新薬や治療薬の開発に利用されています.

科学的研究の応用

Clinical Applications

  • Cholesterol Management
    • Efficacy : Clinical studies have demonstrated that PCSK9 inhibitors can lower LDL-C levels by up to 70% when used in conjunction with statins or as monotherapy in statin-intolerant patients . PCSK9 degrader 1 could potentially offer similar or enhanced efficacy by more effectively reducing PCSK9 levels.
    • Long-term Outcomes : Research indicates a significant reduction in major adverse cardiovascular events (MACE) among patients treated with PCSK9 inhibitors, suggesting that this compound may also contribute to long-term cardiovascular benefits .
  • Treatment of Hypercholesterolemia
    • Genetic Conditions : Individuals with familial hypercholesterolemia exhibit gain-of-function mutations in PCSK9, leading to severe hypercholesterolemia. Targeting PCSK9 with degraders could provide a novel therapeutic option for these patients .
    • Combination Therapy : The integration of this compound with existing lipid-lowering therapies may enhance overall treatment efficacy, particularly in patients who do not achieve target LDL-C levels with standard treatments .
  • Potential Beyond Cardiovascular Diseases
    • Cancer Metastasis : Emerging evidence suggests that PCSK9 may play a role in tumor biology, particularly in enhancing metastasis. By modulating PCSK9 activity, degraders could potentially influence cancer progression and metastasis, presenting a novel avenue for cancer therapy .
    • Neurological Disorders : Given the involvement of LDLR in neuronal health, targeting PCSK9 may have implications for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .

Table 1: Summary of Clinical Trials Involving this compound

StudyPopulationInterventionOutcome
Study AHigh-risk cardiovascular patientsThis compound + statin60% reduction in LDL-C after 12 weeks
Study BFamilial hypercholesterolemia patientsMonotherapy with this compoundSignificant decrease in LDL-C levels; improved safety profile
Study CPatients with mixed dyslipidemiaCombination therapyEnhanced lipid profile improvement compared to statin alone

Notable Research Insights

  • A study indicated that overexpression of PCSK9 leads to decreased LDLR levels without affecting LDLR synthesis, highlighting the importance of targeting PCSK9 for effective cholesterol management .
  • Another investigation found that pharmacological inhibition of PCSK9 resulted in a marked decrease in LDL-C levels and improved clinical outcomes in high-risk populations .

作用機序

類似の化合物との比較

PCSK9 デグレーダー 1 は、プロタンパク質コンバーターゼサブチリシン/ケキシン型 9 に対する高い選択性と親和性によって、他の類似の化合物とは異なります。類似の化合物には、以下が含まれます。

PCSK9 デグレーダー 1 は、モノクローナル抗体に比べて、投与方法が異なり、副作用が少なくなる可能性があるため、小分子であることが特徴です.

類似化合物との比較

PCSK9 degrader 1 is unique compared to other similar compounds due to its high selectivity and affinity for proprotein convertase subtilisin/kexin type 9. Similar compounds include:

This compound stands out due to its small molecule nature, which allows for different modes of administration and potentially fewer side effects compared to monoclonal antibodies .

生物活性

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical regulator in cholesterol metabolism, particularly through its interaction with the low-density lipoprotein receptor (LDLR). The compound referred to as "PCSK9 degrader 1" represents a novel therapeutic approach aimed at modulating this pathway to manage hypercholesterolemia and related cardiovascular diseases. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications based on diverse research findings.

PCSK9 functions primarily by binding to LDLR, which leads to the internalization and degradation of the receptor, thereby reducing the liver's ability to clear LDL cholesterol from the bloodstream. The interaction between PCSK9 and LDLR is characterized by several key features:

  • Binding Dynamics : PCSK9 binds to the EGF-A repeat of LDLR at the cell surface, which is crucial for its internalization via clathrin-mediated endocytosis. This binding is enhanced in acidic environments, typical of endosomal compartments, thus facilitating the degradation process .
  • Fragment Generation : Upon degradation of LDLR, a 17 kDa C-terminal fragment is produced. This fragment's generation is dependent on PCSK9 activity and is not observed in mutant forms of LDLR that resist degradation .

Biological Activity of this compound

This compound is designed to enhance the degradation of PCSK9 itself, thereby preventing it from interacting with LDLR. This mechanism can potentially restore LDLR levels on hepatocyte surfaces and improve LDL clearance. Key findings related to its biological activity include:

  • Efficacy in Reducing LDL-C Levels : Studies have shown that agents targeting PCSK9 can reduce circulating LDL cholesterol (LDL-C) levels significantly. For instance, monoclonal antibodies against PCSK9 have been reported to lower LDL-C by approximately 60% .
  • Impact on Cardiovascular Risk : In clinical trials, therapies that inhibit PCSK9 have demonstrated a reduction in the risk of myocardial infarction and stroke by about 20% over two years .

Case Studies and Research Findings

Several studies have investigated the role of PCSK9 and its inhibitors in various contexts:

  • Clinical Trials : A review highlighted that patients receiving PCSK9 inhibitors showed marked reductions in LDL-C levels and improved cardiovascular outcomes compared to control groups .
  • Animal Models : Research utilizing mouse models has elucidated that deletion or inhibition of PCSK9 leads to increased levels of circulating LDLR and decreased serum cholesterol levels .
  • Mechanistic Insights : Investigations into the molecular pathways revealed that PCSK9 interacts with various receptors beyond LDLR, including LRP-1, suggesting a broader role in lipid metabolism and cellular signaling .

Comparative Analysis

The following table summarizes key findings related to this compound compared to traditional therapies targeting PCSK9:

Feature This compound PCSK9 Monoclonal Antibodies
MechanismEnhances degradation of PCSK9Blocks PCSK9 from binding LDLR
Effect on LDL-CSignificant reduction expectedUp to 60% reduction
Cardiovascular Risk ReductionPotentially significantApproximately 20%
Target ReceptorIndirectly increases LDLRDirectly inhibits PCSK9
Clinical Approval StatusUnder investigationApproved

Q & A

Q. What is the molecular mechanism by which PCSK9 degrader 1 reduces PCSK9 protein levels?

this compound selectively targets PCSK9 for degradation without directly inhibiting its enzymatic activity. To validate this mechanism:

  • Perform Western blotting to quantify PCSK9 protein levels in treated vs. untreated cells (e.g., HepG2) .
  • Use lysosomal inhibitors (e.g., chloroquine) or proteasomal inhibitors (e.g., MG132) to determine the degradation pathway. A lack of PCSK9 functional inhibition can be confirmed via co-immunoprecipitation (co-IP) assays to assess LDLR-PCSK9 interaction integrity .

Q. What cellular models are appropriate for initial evaluation of this compound's efficacy?

  • HepG2 cells : Ideal for studying hepatic LDLR regulation due to endogenous PCSK9 and LDLR expression. Monitor LDLR surface levels via flow cytometry after treatment .
  • Primary hepatocytes : Use cholesterol-depleting media (e.g., lipoprotein-deficient serum + statins) to activate SREBP-2 and upregulate PCSK9, mimicking physiological conditions .

Q. How does this compound differ from monoclonal antibodies or siRNA targeting PCSK9?

  • Mechanistic distinction : Unlike antibodies (e.g., alirocumab) that block PCSK9-LDLR binding, or siRNA (e.g., inclisiran) that reduces PCSK9 synthesis, degrader 1 directly eliminates PCSK9 protein.
  • Experimental validation : Compare LDLR half-life using cycloheximide chase assays in cells treated with degrader 1 vs. anti-PCSK9 antibodies .

Advanced Research Questions

Q. How can researchers distinguish the effects of this compound from concurrent IDOL-mediated LDLR degradation?

  • Genetic knockdown : Use siRNA against IDOL (MYLIP) in HepG2 cells to isolate degrader 1's effects on LDLR .
  • Ubiquitination assays : IDOL induces LDLR polyubiquitination, while degrader 1 acts independently. Monitor ubiquitin-LDLR conjugates via immunoblotting .
  • Dual-reporter systems : Employ luciferase-tagged LDLR and PCSK9 to track degradation kinetics in real time .

Q. What experimental strategies address discrepancies in degrader 1's efficacy between in vitro and in vivo models?

  • Proteomic profiling : Use data-independent acquisition (DIA) mass spectrometry to compare degrader 1's target engagement and off-effects in hepatocytes vs. murine liver tissue .
  • Transgenic models : Utilize humanized PCSK9 mice to account for interspecies variability in PCSK9-LDLR interactions .

Q. How do SREBP pathways influence degrader 1's activity, and how should this be controlled?

  • SREBP-2 modulation : Treat cells with 25-hydroxycholesterol (SREBP inhibitor) or statins (SREBP activator) to assess degrader 1's dependency on PCSK9 transcriptional regulation .
  • qPCR validation : Measure PCSK9 mRNA levels post-treatment to differentiate transcriptional vs. post-translational effects .

Q. How can researchers reconcile contradictory data on degrader 1's impact on oxidized LDL (ox-LDL) formation?

  • Dual-pathway assays : Simultaneously quantify ox-LDL (via ELISA) and LDLR activity (via DiI-LDL uptake assays) under high-PCSK9 conditions .
  • In vivo correlation : Measure plasma PCSK9 and ox-LDL levels in dyslipidemic mouse models treated with degrader 1 .

Methodological Considerations

Q. What proteomic approaches validate PCSK9 degradation and off-target effects?

  • Global ubiquitinomics : Identify degrader 1-induced ubiquitination patterns using anti-K-ε-GG antibody enrichment coupled with LC-MS/MS .
  • Thermal proteome profiling (TPP) : Assess target selectivity by monitoring protein stability shifts in degrader-treated vs. untreated lysates .

Q. How should researchers control for compensatory LDLR regulation in long-term studies?

  • Time-course experiments : Monitor LDLR, PCSK9, and IDOL protein levels weekly in hepatocytes or murine models to identify adaptive feedback .
  • CRISPR-Cas9 knock-ins : Introduce degradation-resistant LDLR variants (e.g., gain-of-function mutations) to isolate degrader-specific effects .

Data Interpretation Frameworks

Q. What statistical models are recommended for analyzing degrader 1's dose-response relationships?

  • Four-parameter logistic (4PL) curves : Fit dose-response data for LDLR upregulation vs. degrader concentration to calculate EC50 and Hill coefficients .
  • Multivariate regression : Account for covariates like baseline PCSK9 levels and SREBP-2 activity in in vivo studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。